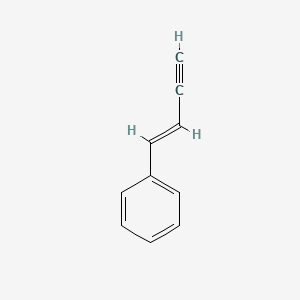

4-Phenylbut-3-ene-1-yne

説明

特性

分子式 |

C10H8 |

|---|---|

分子量 |

128.17 g/mol |

IUPAC名 |

[(E)-but-1-en-3-ynyl]benzene |

InChI |

InChI=1S/C10H8/c1-2-3-7-10-8-5-4-6-9-10/h1,3-9H/b7-3+ |

InChIキー |

FRSPRPODGOIJPJ-XVNBXDOJSA-N |

異性体SMILES |

C#C/C=C/C1=CC=CC=C1 |

正規SMILES |

C#CC=CC1=CC=CC=C1 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions:

Condensation Reaction: One common method for synthesizing (but-1-en-3-yn-1-yl)benzene involves the condensation reaction of benzaldehyde and propionaldehyde in the presence of an acidic catalyst such as zinc chloride.

Rhodium-Catalyzed Dimerization: Another method involves the rhodium-catalyzed dimerization of diynes.

Industrial Production Methods: Industrial production methods for (but-1-en-3-yn-1-yl)benzene typically involve large-scale condensation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.

化学反応の分析

Types of Reactions:

Oxidation: (But-1-en-3-yn-1-yl)benzene can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert (but-1-en-3-yn-1-yl)benzene to its corresponding alkane or alkene derivatives. Hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: This compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the benzene ring is substituted with various functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

Major Products Formed:

Oxidation: Carboxylic acids, ketones

Reduction: Alkanes, alkenes

Substitution: Halogenated benzenes, nitrobenzenes

科学的研究の応用

Chemistry:

Organic Synthesis: (But-1-en-3-yn-1-yl)benzene is used as an intermediate in the synthesis of various organic compounds, including heterocyclic compounds, polymers, and dyes.

Biology and Medicine:

Drug Development: This compound serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.

Industry:

作用機序

The mechanism of action of (but-1-en-3-yn-1-yl)benzene involves its interaction with various molecular targets and pathways. The compound can form van-der-Waals complexes and undergo addition reactions with radicals such as indenyl radicals. These reactions involve isomerization, hydrogen shifts, and ring closures, leading to the formation of polycyclic aromatic hydrocarbons (PAHs) and other complex structures .

類似化合物との比較

Structural Isomers: 3-Buten-1-ynylbenzene

- Molecular formula : C₁₀H₈ (same as 4-Phenylbut-3-ene-1-yne).

- Key differences: Ionization Potential (PI): 8.26 eV vs. 8.29 eV for 4-Phenylbut-3-ene-1-yne, suggesting subtle electronic differences . Formation Pathways: Both isomers form via phenyl radical reactions with vinylacetylene, but 4-Phenylbut-3-ene-1-yne benefits from resonance stabilization due to conjugation . Environmental Presence: Contributes 5% signal in shock tube experiments, similar to 4-Phenylbut-3-ene-1-yne, but less abundant than naphthalene (70%) .

Saturated Analog: 4-Phenyl-1-butene

- Molecular formula : C₁₀H₁₂.

- Structure : Alkene (single C=C bond) without triple bond.

- Key differences: Density: 0.88 g/mL at 25°C, higher than typical unsaturated hydrocarbons due to phenyl group . Reactivity: Less reactive than enynes; primarily used as a chemical intermediate. Applications: No reported biological activity, unlike 4-Phenylbut-3-ene-1-yne .

Functionalized Derivatives: 4-Phenylbutyric Acid and Sulfamate

- 4-Phenylbutyric Acid (C₁₀H₁₂O₂) :

- 4-Phenylbut-3-en-1-yl Sulfamate (C₁₀H₁₃NO₃S): Structure: Sulfamate ester derivative. Applications: Investigated for specialized synthetic or pharmaceutical purposes .

Comparative Data Table

Reactivity and Stability

- Conjugation Effects: The conjugated enyne system in 4-Phenylbut-3-ene-1-yne enhances stability compared to non-conjugated isomers like 3-buten-1-ynylbenzene .

- Thermal Behavior : Under pyrolysis conditions, 4-Phenylbut-3-ene-1-yne forms via phenyl radical pathways, while its isomerization to 3-buten-1-ynylbenzene is less favorable .

生物活性

4-Phenylbut-3-ene-1-yne, a compound with the molecular formula , is an aromatic terminal acetylenic compound that has garnered attention for its diverse biological activities. This article delves into the biological activity of 4-Phenylbut-3-ene-1-yne, summarizing research findings, case studies, and relevant data tables to provide a comprehensive overview.

- Molecular Weight : 128.17 g/mol

- IUPAC Name : 4-Phenylbut-3-ene-1-yne

- Chemical Structure :

Antimicrobial Properties

Research indicates that 4-Phenylbut-3-ene-1-yne exhibits antimicrobial activity . A study conducted on the bark extract of Piliostigma thonningii, where this compound was identified, reported significant antibacterial and antifungal properties. The extract demonstrated efficacy against various pathogens, suggesting that the presence of 4-Phenylbut-3-ene-1-yne contributes to the plant's traditional medicinal uses for infection management .

Anticancer Activity

The compound has also been studied for its anticancer properties . In vitro assays have shown that 4-Phenylbut-3-ene-1-yne can inhibit the growth of cancer cell lines. A notable study highlighted its potential in inducing apoptosis in human cancer cells, leading to a decrease in cell viability and proliferation rates. The mechanisms involved may include the modulation of signaling pathways related to cell survival and death .

Safety Profile

According to the European Food Safety Authority (EFSA), 4-Phenylbut-3-en-2-one, related to 4-Phenylbut-3-ene-1-yne, has been deemed safe for use in animal feed at specified levels, indicating a favorable safety profile that could extend to its use in other applications .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial effects of various compounds from Piliostigma thonningii, researchers isolated 4-Phenylbut-3-ene-1-yne and tested its activity against common bacterial strains. The results showed:

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

These findings support the traditional use of this plant in treating infections .

Case Study 2: Anticancer Activity

A laboratory investigation assessed the anticancer effects of 4-Phenylbut-3-ene-1-yne on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

| A549 (Lung Cancer) | 20 |

The results indicated a dose-dependent inhibition of cell growth, highlighting its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 4-Phenylbut-3-ene-1-yne, and how should data interpretation address structural ambiguities?

- Methodology : Use gas chromatography coupled with mass spectrometry (GC/MS) or two-dimensional gas chromatography/time-of-flight mass spectrometry (GC×GC/TOF-MS) to resolve structural isomers. Retention time (e.g., 7.20 min in GC/MS) and fragmentation patterns should be cross-referenced with computational predictions (e.g., m/z 1844.42 for molecular ion identification). Nuclear magnetic resonance (NMR) spectroscopy, particularly and NMR, can clarify hybridization states (sp² vs. sp carbons) and confirm the phenyl-alkenyl-yne backbone .

Q. What synthetic routes are reported for 4-Phenylbut-3-ene-1-yne, and what purity validation methods are critical?

- Methodology : Common routes include Sonogashira coupling between phenylacetylene and propargyl halides. Post-synthesis, validate purity via high-resolution mass spectrometry (HRMS) and thin-layer chromatography (TLC). Quantify impurities using GC/MS with internal standards. Report retention times and spectral matches against reference libraries to ensure reproducibility .

Q. How does the stability of 4-Phenylbut-3-ene-1-yne vary under different storage conditions, and what precautions are necessary?

- Methodology : Conduct accelerated stability studies under varying temperatures (e.g., 4°C, 25°C) and humidity levels. Monitor degradation via UV-Vis spectroscopy (absorbance shifts) and GC/MS. Store in inert atmospheres (argon) and amber vials to prevent photooxidation of the conjugated system. Report half-life calculations and degradation byproducts .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of 4-Phenylbut-3-ene-1-yne, and what functional choices optimize accuracy?

- Methodology : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model conjugation effects. Basis sets like 6-311++G(d,p) capture polarization and dispersion in the π-system. Validate against experimental UV-Vis spectra (absorption maxima) and ionization potentials. Benchmark accuracy using atomization energy deviations (<3 kcal/mol) as per Becke’s criteria .

Q. What experimental controls are essential when studying cycloaddition reactivity of 4-Phenylbut-3-ene-1-yne with dienophiles?

- Methodology : Include kinetic controls (e.g., reaction quenching at timed intervals) to track intermediate formation. Use deuterated solvents (CDCl₃) to distinguish solvent effects in NMR. Compare regioselectivity outcomes with DFT-predicted transition states. Report yield corrections for competing Diels-Alder vs. [2+2] pathways .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., boiling point, solubility) of 4-Phenylbut-3-ene-1-yne across studies?

- Methodology : Apply systematic error analysis (e.g., Grubbs’ test for outliers) and meta-regression of published data. Replicate measurements under standardized conditions (IUPAC guidelines). Cross-validate using multiple techniques (e.g., differential scanning calorimetry for melting points). Address sampling biases by ensuring purity >99% via HPLC .

Q. What challenges arise in detecting 4-Phenylbut-3-ene-1-yne in environmental samples using GC/MS, and how can method sensitivity be improved?

- Methodology : Optimize column selection (e.g., polarizable mid-polar columns) to separate co-eluting hydrocarbons. Use selective ion monitoring (SIM) for m/z 1844.42 to enhance signal-to-noise ratios. Spike samples with isotope-labeled analogs (e.g., -4-Phenylbut-3-ene-1-yne) for recovery corrections. Validate detection limits (ppb-level) via calibration curves .

Data Presentation and Analysis Guidelines

- Raw Data : Include retention times, spectral matches, and computational outputs in appendices. Highlight critical processed data (e.g., kinetic plots, DFT orbital diagrams) in the main text .

- Statistical Reporting : Use ±95% confidence intervals for experimental replicates. Justify statistical tests (e.g., ANOVA for multi-condition comparisons) and address uncertainties in instrumentation (e.g., GC/MS detector drift) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。